![molecular formula C35H41ClN6O5 B606907 (S)-N-((3S,6S,9R)-6-((1H-indol-3-yl)methyl)-3-benzyl-2,5,8-trioxo-1,4,7-triazacyclotridecan-9-yl)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride CAS No. 1161517-81-2](/img/structure/B606907.png)
(S)-N-((3S,6S,9R)-6-((1H-indol-3-yl)methyl)-3-benzyl-2,5,8-trioxo-1,4,7-triazacyclotridecan-9-yl)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYT-1010 is an μ-opioid receptor ligand potentially for the treatment of acute and chronic pain and neuropathic pain syndrome.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research indicates that derivatives of indol-3-yl methyl and propanamide, such as the compound , have been synthesized and evaluated for their potential in antimicrobial and antifungal applications. For example, certain N-aryl-3-(indol-3-yl)propanamides have shown significant inhibitory activities in in vitro bacterial and fungal proliferation assays (Giraud et al., 2010). These findings highlight the potential of such compounds in addressing microbial resistance and infection control.
Potential in Cancer Treatment
Some derivatives of indol-3-yl have shown promise in the field of oncology. Specific compounds have exhibited cytotoxic properties against various cancer cell lines. For instance, certain neolignans derived from traditional Chinese medicine, which share structural similarities with the compound , have been found to inhibit cancer cell growth and induce apoptosis through mitochondrial pathways (Ma et al., 2017).
Neuropharmacological Applications
The compound's structural class has also been explored for potential neuropharmacological effects. For example, derivatives of indol-3-yl propanamide have been studied for their effects on serotonin receptors, which are implicated in various neurological and psychiatric disorders. These compounds have demonstrated selective agonist activity at specific serotonin receptors, suggesting potential therapeutic applications for conditions like depression and anxiety (Bourrain et al., 1999).
Immunosuppressive Properties
Indol-3-yl propanamide derivatives have also been investigated for their immunosuppressive properties. One such compound, identified as a potential immunosuppressive agent, has shown efficacy in inhibiting the proliferative response of human T cells. This could have significant implications for the development of new immunosuppressive drugs, particularly in the fields of transplantation and autoimmune disease management (Carbonnelle et al., 2009).
Eigenschaften
CAS-Nummer |
1161517-81-2 |
---|---|
Produktname |
(S)-N-((3S,6S,9R)-6-((1H-indol-3-yl)methyl)-3-benzyl-2,5,8-trioxo-1,4,7-triazacyclotridecan-9-yl)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride |
Molekularformel |
C35H41ClN6O5 |
Molekulargewicht |
661.2 |
IUPAC-Name |
2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H |
InChI-Schlüssel |
NMSZLDDOFYNBTI-JEFWNIONSA-N |
SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CYT-1010; CYT 1010; CYT1010; CYT-1010 HCl; CK-1; CK 1; CK1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.